
H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” is a peptide composed of nine amino acids: glutamic acid, isoleucine, valine, leucine, tryptophan, serine, aspartic acid, isoleucine, and proline. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Detaching the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimized reaction conditions ensures high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes or biotinylation reagents under mild conditions.
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-bonded peptides, reduced peptides, and fluorescently labeled peptides.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes to study protein-protein interactions and cellular processes.
Medicine: Potential therapeutic agents for diseases like cancer and diabetes.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific receptors or enzymes, modulating their activity. For example, peptides can inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with membrane receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Glu-Ile-Val-Leu-Trp-Ser-Asp-Ile-Pro-OH: is similar to other peptides with sequences containing hydrophobic and aromatic amino acids.
This compound: can be compared to peptides like and .
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. The presence of amino acids like tryptophan and proline can significantly influence the peptide’s conformation and biological activity.
Eigenschaften
Molekularformel |
C51H78N10O15 |
|---|---|
Molekulargewicht |
1071.2 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H78N10O15/c1-9-27(7)41(59-43(67)31(52)17-18-38(63)64)49(73)58-40(26(5)6)48(72)56-33(20-25(3)4)44(68)54-34(21-29-23-53-32-15-12-11-14-30(29)32)45(69)57-36(24-62)47(71)55-35(22-39(65)66)46(70)60-42(28(8)10-2)50(74)61-19-13-16-37(61)51(75)76/h11-12,14-15,23,25-28,31,33-37,40-42,53,62H,9-10,13,16-22,24,52H2,1-8H3,(H,54,68)(H,55,71)(H,56,72)(H,57,69)(H,58,73)(H,59,67)(H,60,70)(H,63,64)(H,65,66)(H,75,76)/t27-,28-,31-,33-,34-,35-,36-,37-,40-,41-,42-/m0/s1 |
InChI-Schlüssel |
FNIVKRIILHUCCM-IDDJSEAQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


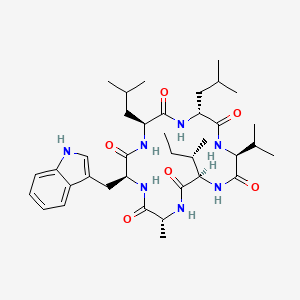
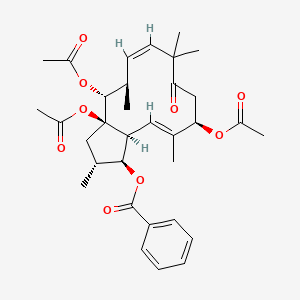

![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
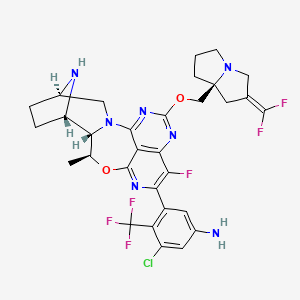
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
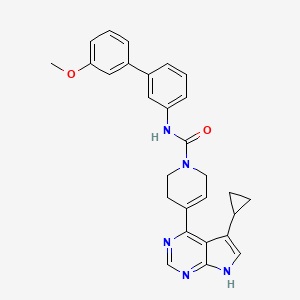
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
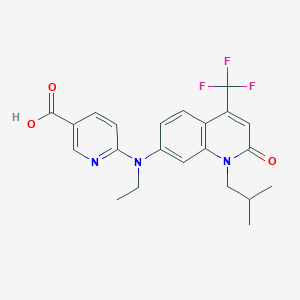


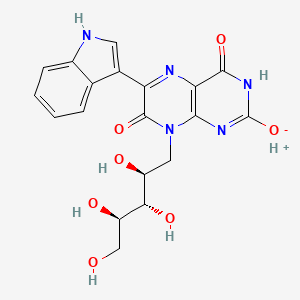

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
